Benzoic acid, 4,4'-dithiobis[2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-dithiobis[2-fluoro-] is a chemical compound with the molecular formula C14H8F2O4S2 It is characterized by the presence of two fluorine atoms and a disulfide linkage between two benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-dithiobis[2-fluoro-] typically involves the reaction of 4-fluorobenzoic acid with a disulfide reagent under specific conditions. One common method includes the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 4,4’-dithiobis[2-fluoro-] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4,4’-dithiobis[2-fluoro-] undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4,4’-dithiobis[2-fluoro-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4,4’-dithiobis[2-fluoro-] involves its interaction with specific molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-fluoro-: Similar in structure but lacks the disulfide linkage.
Benzoic acid, 2-fluoro-: Similar in structure but with the fluorine atom in a different position.
4,4’-Dithiobisbenzoic acid: Similar disulfide linkage but without the fluorine atoms.
Uniqueness
Benzoic acid, 4,4’-dithiobis[2-fluoro-] is unique due to the combination of the disulfide linkage and the presence of fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
210416-38-9 |
---|---|
Molekularformel |
C14H8F2O4S2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-[(4-carboxy-3-fluorophenyl)disulfanyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C14H8F2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
UPRRBOMVQAWXHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.